Cas no 295366-48-2 (a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide)
a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-dimethylacetamide
- a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
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- Inchi: 1S/C17H25NO3/c1-18(2)16(19)15(17(20)11-5-4-6-12-17)13-7-9-14(21-3)10-8-13/h7-10,15,20H,4-6,11-12H2,1-3H3
- InChI Key: PTBIZFFWYBCWMF-UHFFFAOYSA-N
- SMILES: OC1(C(C(N(C)C)=O)C2C=CC(=CC=2)OC)CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 342
- XLogP3: 2.8
- Topological Polar Surface Area: 49.8
a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H555555-10mg |
a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide |
295366-48-2 | 10mg |
$ 234.00 | 2023-09-07 | ||
| TRC | H555555-50mg |
a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide |
295366-48-2 | 50mg |
$ 1034.00 | 2023-09-07 | ||
| TRC | H555555-100mg |
a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide |
295366-48-2 | 100mg |
$ 1777.00 | 2023-09-07 |
a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
Chemical Profile of a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide (CAS No. 295366-48-2)
a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide, identified by its Chemical Abstracts Service (CAS) number 295366-48-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amides, characterized by the presence of a carbonyl group (-CO-) bonded to a nitrogen atom, which is further attached to an alkyl or aryl group. The structural features of this molecule, particularly its 1-Hydroxycyclohexyl side chain and 4-Methoxy substituent on the benzene ring, contribute to its unique chemical properties and potential biological activities.
The synthesis of a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide involves multi-step organic transformations, typically starting from commercially available precursors such as 4-methoxybenzoic acid and cyclohexanol derivatives. The introduction of the N,N-Dimethyl group enhances the stability and lipophilicity of the amide moiety, making it a promising candidate for drug delivery systems. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity in its preparation.
In recent years, there has been a growing interest in the development of novel amide-based compounds due to their diverse pharmacological applications. The 1-Hydroxycyclohexyl side chain in a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide imparts hydrophilic characteristics, which can improve solubility in aqueous environments. This property is particularly advantageous for formulating drugs that require controlled release or targeted delivery systems. Additionally, the 4-Methoxy group serves as a metabolic handle, potentially influencing the compound's bioavailability and clearance rates in vivo.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of structural motifs found in a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide—such as the amide bond, cyclohexyl ring, and methoxy substituent—has been associated with various biological activities. For instance, amides are known to interact with biological targets such as enzymes and receptors, often leading to therapeutic effects. The cyclohexyl ring can enhance binding affinity through steric interactions, while the methoxy group may modulate electronic properties via resonance effects.
Recent studies have highlighted the role of a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide in exploring novel pharmacophores for treating neurological disorders. The structural similarity to known bioactive molecules has prompted researchers to investigate its potential as an intermediate in designing kinase inhibitors or neuroprotective agents. Furthermore, computational modeling studies have suggested that this compound may exhibit favorable pharmacokinetic profiles due to its balanced lipophilicity and solubility.
The chemical stability of a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide is another critical factor that merits attention. The presence of both hydroxyl and amide functional groups necessitates careful handling under various conditions to prevent degradation. Researchers have explored stabilizing techniques such as encapsulation in liposomes or inclusion complexation with cyclodextrins to enhance shelf life and bioavailability. These advancements align with the broader trend toward developing more stable and efficient pharmaceutical formulations.
Economic feasibility is also an important consideration in the production and utilization of a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide. Optimizing synthetic routes to minimize waste generation and reduce reliance on expensive reagents has been a focal point for industrial chemists. Green chemistry principles have been increasingly applied, leading to more sustainable production methods that align with regulatory requirements and environmental standards.
The future prospects for a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide are promising, with ongoing research focusing on expanding its applications beyond traditional pharmaceuticals. Potential uses in agrochemicals, material science, and specialty chemicals are being explored due to its versatile structural framework. Collaborative efforts between academia and industry are expected to drive innovation in this area, leading to novel derivatives with enhanced functionalities.
In conclusion,a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide (CAS No. 295366-48-2) represents a significant advancement in synthetic chemistry with broad implications for drug development and industrial applications. Its unique structural features offer opportunities for designing next-generation therapeutics while adhering to sustainable practices. As research continues to uncover new possibilities for this compound,its role in addressing global health challenges will undoubtedly expand.
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